rac-(1S,5R)-3,9-diazabicyclo[3.3.2]decan-10-one
Overview
Description
This would typically include the compound’s systematic name, its molecular formula, and possibly its structure. For example, a similar compound, “(1S,5R)-7-[(3,4-Dichlorophenyl)sulfonyl]-3-oxa-7,9-diazabicyclo[3.3.2]decan-10-one”, has been described in the literature .
Molecular Structure Analysis
This would involve using techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry to determine the compound’s structure .Chemical Reactions Analysis
This would involve studying the compound’s reactivity, including what types of reactions it undergoes and what products are formed .Physical and Chemical Properties Analysis
This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and stability .Scientific Research Applications
Recycled Aggregate Concrete (RAC) in Civil Engineering
Recycled Aggregate Concrete (RAC) has been extensively studied, revealing its potential as a structural material in civil engineering. Research indicates that RAC can be used safely and feasibly, with adequate mechanical properties, durability, and structural performance. Studies have delved into the micro- and meso-structures of RAC, its mechanical properties like strength and stress-strain curves, and its durability aspects, including resistance to carbonization and chloride penetration. Moreover, the structural performance of various RAC elements such as beams, columns, and slabs has been reviewed, providing insights into the safe and economic use of RAC in civil engineering applications (Xiao et al., 2012).
Chloride Transport and Steel Corrosion in RAC
The study of chloride transport in RAC and the induced steel corrosion behavior is a critical area of research due to its implications on the durability of concrete structures. The incorporation of recycled aggregate (RA) has been found to increase chloride ingress in RAC, with a time-dependent characteristic observed for the chloride diffusion coefficient. Research also indicates that incorporating RA increases the steel corrosion risk in reinforced RAC, leading to discussions on various modification methods to improve resistance to chloride ingress and steel corrosion in RAC. The study also highlights the importance of investigating chloride ingress and steel corrosion in ultra-high performance RAC and 3D-printed RAC for future studies (Liang et al., 2021).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
(1S,5R)-3,9-diazabicyclo[3.3.2]decan-10-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c11-8-6-2-1-3-7(10-8)5-9-4-6/h6-7,9H,1-5H2,(H,10,11)/t6-,7+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWZHYLDHEREEEC-RQJHMYQMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCC(C1)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CNC[C@H](C1)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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